4-(Pyridin-2-yl)-1H-imidazol-2-amine
CAS No.: 1356994-48-3
VCID: VC20317560
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(Pyridin-2-yl)-1H-imidazol-2-amine is a heterocyclic organic compound that combines both pyridine and imidazole functional groups, making it a member of the imidazole class of compounds. This compound is of significant interest in medicinal chemistry due to its unique structural properties and biological activity, which make it a promising candidate for drug development. Biological Activity and Applications4-(Pyridin-2-yl)-1H-imidazol-2-amine exhibits significant biological activity, primarily through interactions with enzymes and receptors. It has been noted for its potential inhibitory effects on certain kinases, which are critical in various cellular processes. This characteristic makes it a candidate for drug development aimed at treating diseases linked to these pathways. Potential Therapeutic Uses
Stability and Handling4-(Pyridin-2-yl)-1H-imidazol-2-amine is stable under normal laboratory conditions but should be stored in appropriate containers to prevent degradation. Proper handling and storage are essential to maintain its integrity for research and development purposes. Research Findings and DataWhile specific data tables for 4-(Pyridin-2-yl)-1H-imidazol-2-amine are not readily available, its potential applications can be inferred from related compounds. For instance, imidazole derivatives have shown extensive biological activities, including antibacterial and anticancer properties . Comparison with Related Compounds |
---|---|
CAS No. | 1356994-48-3 |
Product Name | 4-(Pyridin-2-yl)-1H-imidazol-2-amine |
Molecular Formula | C8H8N4 |
Molecular Weight | 160.18 g/mol |
IUPAC Name | 5-pyridin-2-yl-1H-imidazol-2-amine |
Standard InChI | InChI=1S/C8H8N4/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12) |
Standard InChIKey | SUJLMJQHZIZZQA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)C2=CN=C(N2)N |
PubChem Compound | 66203453 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume